Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan
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Overview
Description
Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan is a coupling compound used in the synthesis of antibody-drug conjugates (ADCs). These ADCs have shown significant antitumor activity both in vitro and in vivo . The compound is notable for its role in targeted cancer therapy, where it helps deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan involves multiple steps, including the coupling of various amino acids and the incorporation of the Exatecan moiety. The reaction conditions typically involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is produced under controlled conditions to meet regulatory standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan primarily undergoes coupling reactions to form ADCs. These reactions involve the formation of stable covalent bonds between the compound and antibodies .
Common Reagents and Conditions
Coupling Reagents: EDC, HOBt
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
Conditions: Room temperature to mild heating, inert atmosphere (e.g., nitrogen or argon)
Major Products
The major product formed from these reactions is the antibody-drug conjugate, which exhibits potent antitumor activity .
Scientific Research Applications
Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan is extensively used in scientific research, particularly in the development of targeted cancer therapies. Its applications include:
Chemistry: Used as a linker in the synthesis of ADCs.
Biology: Studied for its role in targeted drug delivery systems.
Medicine: Investigated for its efficacy in treating various cancers.
Industry: Utilized in the production of ADCs for clinical trials and potential therapeutic use
Mechanism of Action
Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan exerts its effects by forming stable conjugates with antibodies. These ADCs specifically target cancer cells, delivering the cytotoxic Exatecan moiety directly to the tumor site. The Exatecan component inhibits topoisomerase I, an enzyme crucial for DNA replication, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan: Another linker used in ADC synthesis with similar antitumor activity.
Mal-cyclohexane-Gly-Gly-Phe-Gly-Doxorubicin: A compound used in ADCs with a different cytotoxic agent (Doxorubicin) but similar targeting mechanism.
Uniqueness
Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan is unique due to its incorporation of the Exatecan moiety, which provides potent topoisomerase I inhibition. This makes it particularly effective in targeting and killing cancer cells .
Properties
Molecular Formula |
C55H60FN9O13 |
---|---|
Molecular Weight |
1074.1 g/mol |
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-1-oxopropan-2-yl]oxymethylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C55H60FN9O13/c1-4-55(76)36-19-41-49-34(25-64(41)53(74)35(36)26-77-54(55)75)48-38(15-14-33-28(2)37(56)20-39(62-49)47(33)48)63-50(71)29(3)78-27-60-43(67)22-59-52(73)40(18-30-8-6-5-7-9-30)61-44(68)23-57-42(66)21-58-51(72)32-12-10-31(11-13-32)24-65-45(69)16-17-46(65)70/h5-9,16-17,19-20,29,31-32,38,40,76H,4,10-15,18,21-27H2,1-3H3,(H,57,66)(H,58,72)(H,59,73)(H,60,67)(H,61,68)(H,63,71)/t29-,31?,32?,38-,40-,55-/m0/s1 |
InChI Key |
UMWXEPJVAJCFKX-UYBKWDOCSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@H](C)OCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C)OCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O)O |
Origin of Product |
United States |
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